[(6-Amino-1,3,5-triazine-2,4-diyl)diimino]bismethanol
Overview
Description
[(6-Amino-1,3,5-triazine-2,4-diyl)diimino]bismethanol is a chemical compound with the molecular formula C5H10N6O2. It is also known by other names such as bis(hydroxymethyl)melamine and dimethylolmelamine . This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms.
Preparation Methods
The synthesis of [(6-Amino-1,3,5-triazine-2,4-diyl)diimino]bismethanol typically involves the reaction of melamine with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is maintained at a slightly acidic level to facilitate the formation of the desired product . Industrial production methods often involve the use of continuous reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
[(6-Amino-1,3,5-triazine-2,4-diyl)diimino]bismethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(6-Amino-1,3,5-triazine-2,4-diyl)diimino]bismethanol has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in the production of resins and polymers.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of [(6-Amino-1,3,5-triazine-2,4-diyl)diimino]bismethanol involves its ability to form stable cross-links with various substrates. This cross-linking ability is due to the presence of hydroxymethyl groups that can react with functional groups on other molecules, forming strong covalent bonds . The molecular targets and pathways involved in its action are primarily related to its interaction with proteins and other macromolecules, leading to enhanced stability and functionality of the resulting complexes.
Comparison with Similar Compounds
[(6-Amino-1,3,5-triazine-2,4-diyl)diimino]bismethanol can be compared with other similar compounds such as:
Melamine: A triazine derivative used in the production of plastics and laminates.
Cyanuric acid: Another triazine compound used in water treatment and as a precursor for herbicides.
Diethylhexyl butamido triazone: A triazine-based UV filter used in sunscreens. The uniqueness of this compound lies in its dual hydroxymethyl groups, which provide it with superior cross-linking capabilities compared to its analogs.
Properties
IUPAC Name |
[[4-amino-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N6O2/c6-3-9-4(7-1-12)11-5(10-3)8-2-13/h12-13H,1-2H2,(H4,6,7,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPOBRXPULIDDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC1=NC(=NC(=N1)N)NCO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198185 | |
Record name | ((6-Amino-1,3,5-triazine-2,4-diyl)diimino)bismethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5001-80-9 | |
Record name | 1,1′-[(6-Amino-1,3,5-triazine-2,4-diyl)diimino]bis[methanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5001-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((6-Amino-1,3,5-triazine-2,4-diyl)diimino)bismethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ((6-Amino-1,3,5-triazine-2,4-diyl)diimino)bismethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(6-amino-1,3,5-triazine-2,4-diyl)diimino]bismethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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